Antithermin
Overview
Description
Antithermin, also known as antifebrin or phenylsulfonamide, is a chemical compound used as an antipyretic and analgesic agent. It was first synthesized by Cahn and Hepp in 1886 through the reaction of aniline with sulfuric acid1.
Synthesis Analysis
Antithermin is synthesized by the reaction of aniline with sulfuric acid 1.
Molecular Structure Analysis
The molecular structure of Antithermin consists of a phenyl group (C~6~H~5~) attached to a sulfonamide group (SO~2~NH~2~)1.
Chemical Reactions Analysis
Antithermin’s chemical reactions involve its interaction with other compounds, such as the formation of salts or derivatives.
Physical And Chemical Properties Analysis
Antithermin’s properties include its solubility, melting point, and stability. These properties impact its pharmaceutical use and formulation.
Scientific Research Applications
Impact on Human Health from Antimicrobials in Food Animals
- Summary : Antimicrobials, including Antithermin, used in food animals can lead to antimicrobial resistance. This resistance can spread from animals to humans, posing health risks. Evidence from Europe supports the removal of nontherapeutic antimicrobials (NTAs) in animals due to these risks. The environmental impact of NTAs is under study, with concerns about their contribution to the growing environmental load of resistance genes (Marshall & Levy, 2011).
Antibiotics in Early Life Altering Murine Microbiome and Adiposity
- Summary : The use of antibiotics, like Antithermin, in early life can impact the microbiome and adiposity in mice. This research suggests implications for human health, particularly concerning the use of subtherapeutic antibiotic therapy and its potential effects on metabolism and obesity (Cho et al., 2012).
Antimicrobial Resistance from Nontherapeutic Use in Food Animals
- Summary : The nontherapeutic use of antimicrobials in food animals, including Antithermin, contributes significantly to the spread of antimicrobial resistance. This resistance can be transferred from animals to humans through various channels, including the food chain, water, and soil, necessitating a reconsideration of such usage practices (Salmanov et al., 2018).
Antibiotic Resistance Among Soil Bacteria Due to Farm Animal Use
- Summary : The application of manure from animals treated with subtherapeutic concentrations of antibiotics, such as Antithermin, can lead to the proliferation of antibiotic-resistant bacteria in soil. This study highlights the environmental impact and the need for better management of antibiotic use in agriculture to prevent soil contamination and potential human health risks (Ghosh & LaPara, 2007).
Customized Materials-Assisted Microorganisms in Tumor Therapeutics
- Summary : While not directly related to Antithermin, this research explores the use of microorganisms, potentially modified with antimicrobial agents, for tumor therapy. This innovative approach merges the biological functionalities of microorganisms with custom materials, presenting new possibilities in cancer treatment (Chen et al., 2021).
Hyperthermia Treatment in Cancer Therapy
- Summary : Again, not directly involving Antithermin, this study discusses hyperthermia as an anti-cancer strategy. The potential synergy of such treatments with biotherapeutics, possibly including antimicrobial agents, offers a promising direction for cancer therapy (Yi et al., 2022).
Safety And Hazards
While Antithermin has been used historically, it’s essential to consider safety and potential side effects. Consultation with a healthcare professional is crucial.
Future Directions
Research on Antithermin may explore novel formulations, improved safety profiles, and alternative applications.
Please note that this analysis is based on available information, and further research may yield additional insights. Always consult professional sources for accurate and up-to-date details.
properties
IUPAC Name |
(4E)-4-(phenylhydrazinylidene)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIUZPWRIZWXRB-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antithermin | |
CAS RN |
588-60-3 | |
Record name | Levulinic acid phenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVULINIC ACID PHENYLHYDRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR7P8D8CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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